molecular formula C20H13N5OS B2456104 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034616-57-2

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2456104
CAS RN: 2034616-57-2
M. Wt: 371.42
InChI Key: XGJGVHAHCBNIEQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . This structural character makes it useful in material science as well as medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, 2-Phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 135–136 °C .

Advantages and Limitations for Lab Experiments

One of the advantages of using IPBT in lab experiments is its potency and specificity towards cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using IPBT is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research directions for IPBT include investigating its potential use in combination with other anti-cancer agents, exploring its mechanism of action in greater detail, and developing more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to assess the safety and efficacy of IPBT in clinical trials.
In conclusion, IPBT is a promising anti-cancer agent that has shown potent activity in various cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerases and the AKT/mTOR signaling pathway. While IPBT has limitations in terms of solubility, it holds great potential for future cancer treatment research.

Synthesis Methods

The synthesis of IPBT involves a multi-step process that includes the use of various chemical reagents and reaction conditions. The first step involves the preparation of the imidazo[1,2-a]pyridine intermediate, which is then reacted with the benzo[c][1,2,5]thiadiazole-5-carboxylic acid to form the IPBT compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

IPBT has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells in vivo in animal models. IPBT has been found to induce cell cycle arrest and apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-12H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGVHAHCBNIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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